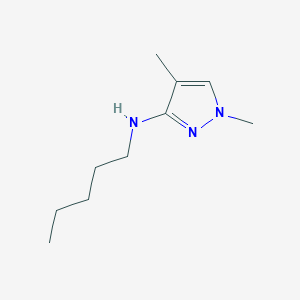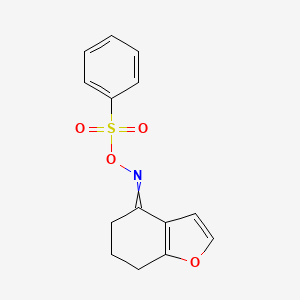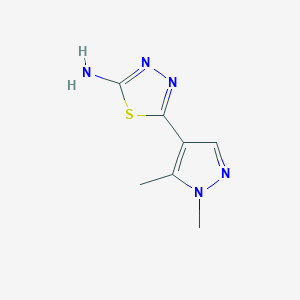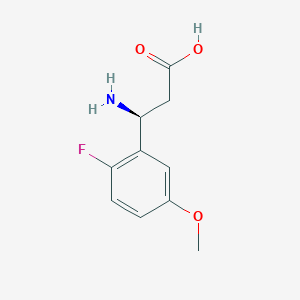![molecular formula C11H12ClN3O B11733300 1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B11733300.png)
1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C11H12ClN3O It is a member of the pyrazole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-chlorophenol with formaldehyde to form 3-chlorophenoxymethanol. This intermediate is then reacted with 5-methyl-1H-pyrazol-3-amine under basic conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals, particularly as a precursor for herbicides and pesticides.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft, which can have various physiological effects.
Comparison with Similar Compounds
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial and enzyme inhibitory activities.
3-chloropyridin-2-yl-1H-pyrazole derivatives: Exhibits larvicidal activity and is used in pesticide development.
Uniqueness: 1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine is unique due to its specific structural features, which confer distinct biological activities
Properties
Molecular Formula |
C11H12ClN3O |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
1-[(3-chlorophenoxy)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12ClN3O/c1-8-5-11(13)14-15(8)7-16-10-4-2-3-9(12)6-10/h2-6H,7H2,1H3,(H2,13,14) |
InChI Key |
JGMIOFBGILBMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1COC2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11733219.png)


![ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733240.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733246.png)

![4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11733258.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11733262.png)

![2-Amino-5-bromo-4-methyl-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B11733277.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11733289.png)
![2-methoxy-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B11733290.png)

![3-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol](/img/structure/B11733307.png)
